Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid structure
91142-58-4 structure
Nome del prodotto:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Numero CAS:91142-58-4
MF:C11H12O2
MW:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-indan-2-carboxylic acid
    • 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
    • 2-Indancarboxylic acid, 2-methyl- (7CI)
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • 2-Methylindane-2-carboxylic acid
    • MFCD16658798
    • Z1259317000
    • DB-282059
    • 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
    • 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
    • CS-0236269
    • AKOS014742863
    • 91142-58-4
    • 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
    • SCHEMBL1786936
    • EN300-1699582
    • VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
    • DB-261496
    • 1342561-92-5
    • 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
    • MDL: MFCD16658798
    • Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
    • Chiave InChI: VWCCBMWZNOWFDT-UHFFFAOYSA-N
    • Sorrisi: O=C(C1(CC2C(=CC=CC=2)C1)C)O

Proprietà calcolate

  • Massa esatta: 176.083729621g/mol
  • Massa monoisotopica: 176.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 208
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 37.3Ų

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1699582-1.0g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
1.0g
$449.0 2025-02-20
Enamine
EN300-1699582-0.5g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.5g
$351.0 2025-02-20
Enamine
EN300-1699582-0.1g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.1g
$155.0 2025-02-20
Enamine
EN300-1699582-5.0g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
5.0g
$1780.0 2025-02-20
TRC
M313733-100mg
2-Methyl-indan-2-carboxylic acid
91142-58-4
100mg
$ 295.00 2022-06-04
Alichem
A079000161-1g
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95%
1g
$364.14 2023-08-31
Enamine
EN300-1699582-0.05g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
0.05g
$105.0 2025-02-20
Enamine
EN300-1699582-2.5g
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
91142-58-4 95.0%
2.5g
$948.0 2025-02-20
1PlusChem
1P00H3I4-50mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
50mg
$186.00 2024-04-20
Aaron
AR00H3QG-500mg
2-Methyl-indan-2-carboxylic acid
91142-58-4 95%
500mg
$508.00 2025-01-24

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Catalytic Decarboxylative Radical Sulfinylation
He, Shi-Hui; Chen, Guang-Le; Gong, Xing-Yu; Ao, Gui-Zhen; Liu, Feng, Journal of Organic Chemistry, 2023, 88(11), 6671-6681

Metodo di produzione 2

Condizioni di reazione
Riferimento
Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activities
Sonnenbichler, Johann; Dietrich, Juergen; Schaefer, Wolfram; Zetl, Isolde, Biological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  20 min, 0 °C
1.2 Solvents: Methanol ;  30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylates
Bratt, Emma; Suarez-Pantiga, Samuel; Johansson, Magnus J.; Mendoza, Abraham, Chemical Communications (Cambridge, 2019, 55(60), 8844-8847

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ;  8 h, 1 atm, rt
Riferimento
Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted Olefins
Alkayal, Anas; Tabas, Volodymyr; Montanaro, Stephanie; Wright, Iain A. ; Malkov, Andrei V. ; et al, Journal of the American Chemical Society, 2020, 142(4), 1780-1785

Metodo di produzione 5

Condizioni di reazione
Riferimento
Substituted imidazole derivatives and their use
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Silver carbonate ,  Oxygen ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Riferimento
Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F
Zhuang, Zhe ; Herron, Alastair N. ; Liu, Shuang; Yu, Jin-Quan, Journal of the American Chemical Society, 2021, 143(2), 687-692

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Silver carbonate ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ;  rt
Riferimento
Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol F
Zhuang, Zhe; Herron, Alastair N.; Liu, Shuang; Yu, Jin-Quan, ChemRxiv, 2020, 1, 1-6

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products

2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
A950487
Purezza:99%/99%/99%/99%/99%
Quantità:250.0mg/500.0mg/1.0g/5.0g/10.0g
Prezzo ($):180.0/301.0/450.0/1351.0/2252.0